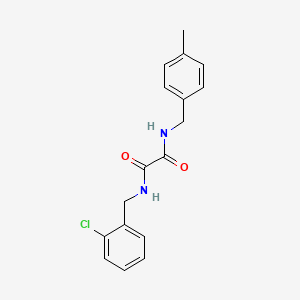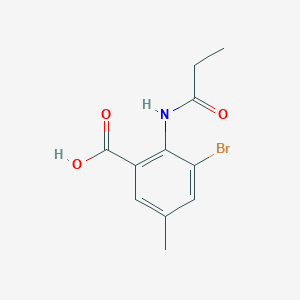
N-(2-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide, commonly known as CBE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CBE is a small molecule that is commonly used as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body.
科学的研究の応用
CBE has been extensively studied in scientific research due to its ability to inhibit N-(2-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide. N-(2-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide is an enzyme that breaks down endocannabinoids, which are natural compounds in the body that play a role in pain, mood, and appetite regulation. Inhibition of N-(2-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide by CBE leads to an increase in endocannabinoid levels, which can have therapeutic benefits in various conditions such as pain, anxiety, and inflammation.
作用機序
CBE inhibits N-(2-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide by binding to the active site of the enzyme. This prevents N-(2-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide from breaking down endocannabinoids, leading to an increase in their levels. The increased levels of endocannabinoids then activate cannabinoid receptors in the body, which can have therapeutic effects.
Biochemical and Physiological Effects:
CBE has been shown to have various biochemical and physiological effects in scientific research. It has been found to have analgesic, anxiolytic, and anti-inflammatory effects in animal models. CBE has also been shown to improve memory and cognitive function in rodents.
実験室実験の利点と制限
One advantage of CBE is its specificity for N-(2-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide inhibition. It does not affect other enzymes or receptors in the body, which makes it a useful tool in scientific research. However, CBE has limited solubility in water, which can make it difficult to use in some experiments. Additionally, CBE has a short half-life in the body, which can limit its therapeutic potential.
将来の方向性
There are several future directions for CBE research. One area of interest is the development of more potent and selective N-(2-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide inhibitors. Another area of research is the investigation of the therapeutic potential of CBE in various conditions, such as chronic pain and anxiety disorders. Additionally, the use of CBE in combination with other drugs or therapies is an area of potential future research.
Conclusion:
In conclusion, CBE is a small molecule that has gained significant attention in scientific research due to its ability to inhibit N-(2-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide. It has been shown to have various biochemical and physiological effects and has potential therapeutic benefits in various conditions. Further research is needed to fully understand the therapeutic potential of CBE and to develop more potent and selective N-(2-chlorobenzyl)-N'-(4-methylbenzyl)ethanediamide inhibitors.
合成法
The synthesis of CBE involves the reaction of 2-chlorobenzylamine and 4-methylbenzylamine with ethanediamine in the presence of a catalyst. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure CBE.
特性
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-6-8-13(9-7-12)10-19-16(21)17(22)20-11-14-4-2-3-5-15(14)18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMKNSALWYFLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6871985 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5118589.png)
![3-allyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5118595.png)
![2-[(4-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5118601.png)

acetate](/img/structure/B5118614.png)
![ethyl [2-(butyrylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5118624.png)
![4-hydroxy-3,3-dimethyl-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-6-one 1-oxide](/img/structure/B5118629.png)
![(3aS*,5S*,9aS*)-5-(5-isoquinolinyl)-2-(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5118636.png)

![N-methyl-4-[(propylamino)sulfonyl]-N-(2-pyrazinylmethyl)benzamide](/img/structure/B5118646.png)

![N,N''-1,6-hexanediylbis[N'-(2-pyridinylmethyl)urea]](/img/structure/B5118663.png)
![1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine](/img/structure/B5118665.png)
